N-Acetoxy-2-acetylaminostilbene
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Overview
Description
N-Acetoxy-2-acetylaminostilbene is a synthetic compound known for its role in scientific research, particularly in the study of carcinogenesis. It is a derivative of stilbene, a compound characterized by a double bond between two benzene rings. This compound is of interest due to its ability to form DNA adducts, which are crucial in understanding the mechanisms of chemical-induced carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The acetoxy group is then introduced using acetic acid and a suitable oxidizing agent .
Industrial Production Methods
While specific industrial production methods for N-Acetoxy-2-acetylaminostilbene are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetoxy-2-acetylaminostilbene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent amine compound.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include cyclic N2,N3-guanine adducts when the compound reacts with guanosine, deoxyguanosine, RNA, and DNA . These adducts are significant in the study of DNA damage and repair mechanisms .
Scientific Research Applications
N-Acetoxy-2-acetylaminostilbene is widely used in scientific research, particularly in the fields of:
Mechanism of Action
N-Acetoxy-2-acetylaminostilbene exerts its effects primarily through the formation of DNA adducts. The compound reacts with guanine bases in DNA, forming cyclic N2,N3-guanine adducts . These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis . The molecular targets include DNA polymerases and other proteins involved in DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Diethylstilbestrol: A synthetic estrogen that also forms DNA adducts and has been linked to carcinogenesis.
Trans-4-dimethylaminostilbene: Another stilbene derivative known for its carcinogenic properties.
2-Acetylaminofluorene: A compound that forms similar DNA adducts and is used in carcinogenesis studies.
Uniqueness
N-Acetoxy-2-acetylaminostilbene is unique due to its specific reactivity with guanine bases in DNA, leading to the formation of cyclic N2,N3-guanine adducts . This specificity makes it a valuable tool for studying the detailed mechanisms of DNA damage and repair, as well as the initiation of carcinogenesis .
Properties
CAS No. |
64253-16-3 |
---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
[N-acetyl-2-[(E)-2-phenylethenyl]anilino] acetate |
InChI |
InChI=1S/C18H17NO3/c1-14(20)19(22-15(2)21)18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13H,1-2H3/b13-12+ |
InChI Key |
PEWJEVDTCNGTIM-OUKQBFOZSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C=CC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
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